Methoxyconidiol

Description

Historical Context and Discovery of Methoxyconidiol

The study of marine natural products has yielded a vast array of structurally unique and biologically active compounds. Within this diverse chemical landscape, the meroterpenes, characterized by a mixed biosynthetic origin, have garnered significant attention. This compound was first isolated from the ascidian Aplidium aff. densum, a marine invertebrate collected from Masirah Island, Oman. acs.org The discovery was part of a broader chemical investigation into the secondary metabolites produced by this organism. acs.org The structural elucidation of this compound, along with a related new compound, didehydroconicol, was achieved through a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques. acs.org

The initial research highlighted the potential of ascidians of the genus Aplidium as a rich source of novel non-nitrogenous metabolites, particularly prenylated quinones and hydroquinones. researchgate.netnih.gov These early investigations laid the groundwork for further exploration into the chemical diversity and biological properties of compounds within this class. The identification of this compound added to the growing family of terpenophenolics isolated from marine animals. wikipedia.org

Natural Occurrence and Biosynthetic Origin of this compound

This compound is a naturally occurring secondary metabolite found in the marine ascidian Aplidium aff. densum. acs.orgresearchgate.net Ascidians, also known as tunicates, are sessile filter-feeding marine invertebrates that have proven to be a prolific source of unique and bioactive compounds. vliz.bemdpi.com The genus Aplidium, in particular, is recognized for its production of a variety of meroterpenes. nih.govvliz.be

The biosynthesis of meroterpenes like this compound involves a mixed pathway, combining elements of the terpenoid and polyketide biosynthetic routes. researchgate.net While the precise biosynthetic pathway of this compound has not been fully elucidated, it is understood to be a member of the meroterpenoid class of natural products. researchgate.net These compounds are characterized by a structure that is partially derived from a terpenoid precursor. wikipedia.org In the case of this compound, the structure features a cyclized geranyl chain attached to a hydroquinone (B1673460) core. mdpi.commdpi.com The co-isolation of other related meroterpenes from Aplidium aff. densum suggests a common biosynthetic origin and a diversification of structures through various enzymatic modifications. acs.org

Classification and General Structural Framework of this compound as a Meroterpene

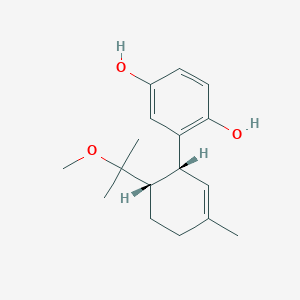

This compound is classified as a meroterpene, a class of natural products of mixed biosynthetic origin with a structure that is partially terpenoid. wikipedia.org More specifically, it is categorized as a terpenophenolic, which combines a terpenoid moiety with a phenolic group. wikipedia.org The general structural framework of this compound consists of a hydroquinone nucleus substituted with a cyclized monoterpene unit. mdpi.commdpi.com

The molecule's core is a 1,4-hydroquinone ring. vliz.be Attached to this aromatic core is a ten-carbon monoterpene chain that has undergone cyclization to form a menthane-type structure. mdpi.com This classification places this compound within the broader group of prenylated hydroquinones and quinones, which are frequently isolated from marine organisms, particularly from the genus Aplidium. nih.govvliz.be The unique arrangement of its chemical structure is a key determinant of its biological activity. nih.gov

Overview of Documented Biological Activities of this compound in Non-Human Systems

This compound has been the subject of several studies to determine its biological effects in various non-human systems. A significant area of investigation has been its antimitotic activity. researchgate.netnih.gov Research using sea urchin embryos (Sphaerechinus granularis and Paracentrotus lividus) as a model system demonstrated that this compound inhibits cell cleavage. researchgate.netnih.gov This effect is attributed to its ability to disrupt the M-phase of the cell cycle, leading to a complete blockage of cytokinesis without affecting DNA replication. researchgate.netnih.gov The underlying mechanism appears to involve the severe disturbance of mitotic spindle formation, likely by affecting microtubule dynamics. researchgate.netnih.gov Furthermore, while the cell cycle regulatory kinase cyclin B/CDK1 is activated, the proteolysis of cyclin B is inhibited, preventing the cell from exiting the M-phase. researchgate.netnih.gov

In addition to its effects on cell division, this compound has been evaluated for other biological activities. Its antibacterial properties were tested against Escherichia coli and Micrococcus luteus, but it was found to have no effect. vliz.be The compound's toxicity has been noted in sea urchin embryos and barnacle nauplii, highlighting its potential as an antifouling agent. researchgate.net Interestingly, while potent in sea urchin cells, this compound was found to be almost completely inactive against human cancer cell lines in some studies. vliz.benih.gov This discrepancy could be due to differences in cell membrane permeability or intracellular transport mechanisms between the cell types. vliz.benih.gov

Table 1: Documented Biological Activities of this compound in Non-Human Systems

| System/Organism | Biological Activity | Observed Effect |

|---|---|---|

| Sea Urchin Embryos (Sphaerechinus granularis and Paracentrotus lividus) | Antimitotic | Inhibits cell cleavage by disrupting M-phase progression and blocking cytokinesis. researchgate.netnih.govnih.gov |

| Sea Urchin Embryos (Sphaerechinus granularis and Paracentrotus lividus) | Microtubule Disruption | Severely disturbs the formation of the mitotic spindle. researchgate.netnih.gov |

| Sea Urchin Embryos (Sphaerechinus granularis and Paracentrotus lividus) | Cell Cycle Regulation | Inhibits cyclin B proteolysis, preventing exit from M-phase. researchgate.netnih.gov |

| Bacteria (Escherichia coli and Micrococcus luteus) | Antibacterial | No antibacterial effect observed. vliz.benih.gov |

| Barnacle Nauplii (Amphibalanus amphitrite) | Toxicity | High level of mortality, suggesting antifouling potential. researchgate.net |

Significance and Current Research Trajectories in this compound Studies

The significance of this compound research lies in its potential as a tool for understanding fundamental cellular processes, such as mitosis and cell cycle regulation. nih.gov Its specific mechanism of action on microtubule dynamics in sea urchin embryos makes it a valuable compound for cell biology studies. researchgate.netnih.gov The stark difference in its activity between sea urchin and human cells also presents an interesting area for further investigation into the factors that govern drug efficacy and cell-specific responses. vliz.benih.gov

Current and future research trajectories for this compound are likely to focus on several key areas. Firstly, a deeper understanding of its precise molecular target within the microtubule network could provide insights into the development of novel antimitotic agents. Secondly, exploring the reasons for its differential activity in various cell types could lead to strategies for enhancing its efficacy or targeting it to specific cells. The synthesis of this compound and its analogs is another important avenue of research, as it allows for the production of larger quantities of the compound for further study and for the investigation of structure-activity relationships. mdpi.comnih.gov This could lead to the design of new derivatives with improved biological activity profiles. Finally, continued exploration of the marine environment, particularly of organisms like ascidians, is likely to yield more novel meroterpenes with unique and potentially useful biological properties. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H24O3 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2-[(1R,6S)-6-(2-methoxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]benzene-1,4-diol |

InChI |

InChI=1S/C17H24O3/c1-11-5-7-15(17(2,3)20-4)13(9-11)14-10-12(18)6-8-16(14)19/h6,8-10,13,15,18-19H,5,7H2,1-4H3/t13-,15-/m0/s1 |

InChI Key |

YVRSQIWWSKXPTR-ZFWWWQNUSA-N |

Isomeric SMILES |

CC1=C[C@H]([C@H](CC1)C(C)(C)OC)C2=C(C=CC(=C2)O)O |

Canonical SMILES |

CC1=CC(C(CC1)C(C)(C)OC)C2=C(C=CC(=C2)O)O |

Synonyms |

methoxyconidiol |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Methoxyconidiol

Identification of Primary Precursors and Key Metabolic Intermediates in Methoxyconidiol Biosynthesis

The biosynthesis of this compound begins with primary precursors from two core metabolic pathways: the mevalonate (B85504) pathway for the terpenoid portion and likely a polyketide pathway for the aromatic hydroquinone (B1673460) core.

The terpenoid precursor is geranyl pyrophosphate (GPP), a C10 isoprenoid intermediate. GPP is formed through the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), both of which are universal building blocks for terpenes synthesized via the mevalonate pathway.

The aromatic hydroquinone core is likely synthesized by a Type I Polyketide Synthase (PKS). rsc.org In many fungal meroterpenoid pathways, PKS enzymes assemble a polyketide chain from acetyl-CoA and malonyl-CoA units, which then undergoes cyclization and aromatization to form a phenolic compound, such as an orsellinic acid derivative. rsc.orgmdpi.com This aromatic ring serves as the scaffold for subsequent modifications.

Key metabolic intermediates in the proposed pathway to this compound would include the initial aromatic ring, the prenylated hydroquinone formed after the attachment of the geranyl group, and the subsequent oxidized and cyclized products. A plausible key intermediate is a geranylhydroquinone derivative, which would then undergo the necessary cyclization of the terpene chain and methoxylation to yield the final this compound structure. researchgate.netmdpi.com

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

| Compound Type | Name | Biosynthetic Origin / Role |

|---|---|---|

| Primary Precursor | Acetyl-CoA / Malonyl-CoA | Polyketide Pathway (for aromatic core) |

| Primary Precursor | Isopentenyl Pyrophosphate (IPP) | Mevalonate Pathway |

| Primary Precursor | Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate Pathway |

| Terpenoid Intermediate | Geranyl Pyrophosphate (GPP) | Direct C10 precursor for prenylation |

| Aromatic Intermediate | Polyketide-derived phenol/hydroquinone | Scaffold for prenylation |

| Key Intermediate | Geranylhydroquinone | Product of prenyltransferase activity |

| Key Intermediate | Epoxidized Geranylhydroquinone | Potential precursor to cyclization |

| Final Product | This compound | Result of cyclization and methoxylation |

Enzymatic Machinery and Mechanisms Catalyzing this compound Formation

The conversion of primary precursors into this compound is catalyzed by a dedicated suite of enzymes. While these specific enzymes have not been isolated and characterized for this compound, their functions can be inferred from well-studied biosynthetic pathways of analogous fungal meroterpenoids. acs.orgbeilstein-journals.org

The biosynthesis is expected to involve several classes of enzymes acting in a coordinated fashion:

Polyketide Synthase (PKS): A non-reducing PKS is responsible for synthesizing the initial aromatic core. rsc.org

Prenyltransferase (PT): A member of the UbiA superfamily of prenyltransferases likely catalyzes the key C-prenylation step, attaching the geranyl moiety from GPP to the aromatic nucleus. royalsocietypublishing.org This is a crucial step in merging the two precursor pathways.

FAD-dependent Monooxygenase / Cytochrome P450 Monooxygenase: An oxygenase is often required to epoxidize a double bond in the prenyl chain. acs.orgmdpi.com This epoxidation can activate the chain for the subsequent cyclization reaction.

Terpene Cyclase (TC): A specialized, often membrane-bound, terpene cyclase catalyzes the intramolecular cyclization of the geranyl chain to form the characteristic menthane-type ring system of this compound. beilstein-journals.orgresearchgate.net These enzymes are known to control the complex carbocation cascade to yield specific cyclic structures. beilstein-journals.org

O-Methyltransferase (OMT): A SAM-dependent methyltransferase is responsible for adding the methyl group to one of the hydroxyls on the hydroquinone ring, forming the final methoxy (B1213986) group. royalsocietypublishing.org

The specific stoichiometry of the this compound pathway is unknown. However, the cofactor requirements for the proposed enzyme classes are well-established from other biosynthetic systems. These cofactors are essential for the catalytic activity of their respective enzymes.

Table 2: Proposed Enzymatic Machinery for this compound Biosynthesis

| Enzyme Class | Putative Function | Required Cofactors / Substrates |

|---|---|---|

| Polyketide Synthase (PKS) | Synthesis of aromatic core | Acetyl-CoA, Malonyl-CoA, NADPH |

| Prenyltransferase (PT) | Attachment of geranyl group to aromatic core | Geranyl Pyrophosphate (GPP), Mg²⁺ |

| Monooxygenase (P450/FMO) | Epoxidation of the geranyl side chain | O₂, NADPH |

| Terpene Cyclase (TC) | Cyclization of the geranyl side chain | Proton (from active site acid) |

| O-Methyltransferase (OMT) | Addition of methoxy group | S-adenosylmethionine (SAM) |

Characterization of Specific Biosynthetic Enzymes

Genetic Basis of this compound Biosynthesis

In fungi, the genes encoding enzymes for a specific secondary metabolite pathway are typically co-located on the chromosome in a biosynthetic gene cluster (BGC). researchgate.net This architecture facilitates the co-regulation of all necessary genes.

A biosynthetic gene cluster for this compound has not yet been identified. However, based on characterized meroterpenoid BGCs, a hypothetical cluster can be proposed. nih.govroyalsocietypublishing.org Such a cluster would be expected to contain the open reading frames (ORFs) for the core biosynthetic enzymes: a PKS, a prenyltransferase, a terpene cyclase, one or more oxygenases (P450s or FMOs), and an O-methyltransferase. researchgate.netnih.gov

In addition to the core enzymes, BGCs often contain genes encoding regulatory proteins (e.g., transcription factors) that control the expression of the cluster, and transporter proteins that may be involved in exporting the final product out of the cell. It is also noteworthy that in some fungal species, the genes for a single meroterpenoid pathway are split between two separate, unlinked gene clusters. nih.govacs.org

Table 3: Hypothetical Genes in the this compound Biosynthetic Gene Cluster

| Gene (Abbreviation) | Encoded Enzyme / Protein | Proposed Function in Pathway |

|---|---|---|

| mcdA | Polyketide Synthase (PKS) | Synthesis of the hydroquinone precursor |

| mcdB | Prenyltransferase (PT) | Geranylation of the hydroquinone |

| mcdC | Cytochrome P450 Monooxygenase | Oxidation/epoxidation of geranyl chain |

| mcdD | Terpene Cyclase (TC) | Cyclization of the geranyl chain |

| mcdE | O-Methyltransferase (OMT) | Methoxylation of the hydroquinone ring |

| mcdF | Transcription Factor | Regulation of gene cluster expression |

| mcdG | Transporter Protein | Export of this compound |

This compound has been isolated from marine ascidians of the genus Aplidium. However, many natural products isolated from marine invertebrates are actually produced by symbiotic microorganisms, such as fungi or bacteria. This is a critical consideration, as the genome of the host ascidian is unlikely to contain the biosynthetic pathway. The true producing organism is likely a symbiotic fungus. frontiersin.org

Comparative genomics is a powerful tool for identifying the BGC responsible for a natural product. nih.gov This strategy involves comparing the genomes of a producing organism with those of closely related, non-producing species. kmu.edu.twnih.gov A BGC that is present in the producer but absent in the non-producers becomes a strong candidate for the pathway of interest. This approach has been successfully used to link BGCs to specific meroterpenoids in various fungi. researchgate.netnih.gov

For this compound, this would entail isolating the symbiotic fungus from Aplidium aff. densum, sequencing its genome, and comparing it to the genomes of other, non-producing marine fungi. The analysis would focus on identifying unique BGCs containing the expected gene cassette (PKS, PT, TC, etc.). mdpi.com Such studies on symbiotic fungi often reveal lineage-specific adaptations and unique inventories of secondary metabolite pathways that are absent in their free-living relatives. nih.govdatadryad.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Geranyl Pyrophosphate (GPP) |

| Isopentenyl Pyrophosphate (IPP) |

| Dimethylallyl Pyrophosphate (DMAPP) |

| Acetyl-CoA |

| Malonyl-CoA |

| Geranylhydroquinone |

| S-adenosylmethionine (SAM) |

Annotation and Analysis of this compound Biosynthesis Gene Clusters

Regulatory Mechanisms of this compound Biosynthesis

The precise regulatory mechanisms governing the biosynthesis of this compound, a meroterpene found in ascidians of the genus Aplidium, have not been fully elucidated. mdpi.comnih.gov However, based on the broader understanding of secondary metabolite synthesis in marine invertebrates and their potential microbial symbionts, it is evident that production is tightly controlled at multiple levels. encyclopedia.pubmdpi.com This regulation ensures that the compound is produced in response to specific developmental or environmental cues, balancing the metabolic cost of production with its ecological benefits, such as chemical defense. mdpi.commdpi.com The control of its biosynthesis is expected to involve complex interactions spanning from the expression of the necessary genes to modulation by a variety of external and internal factors.

Transcriptional and Post-Transcriptional Control of Gene Expression

The synthesis of complex natural products like this compound, which is of mixed polyketide and terpenoid biosynthetic origin, necessitates the coordinated expression of numerous genes encoding specific enzymes. mdpi.comresearchopenworld.com The regulation of these genes at the transcriptional and post-transcriptional levels is fundamental to controlling the output of the biosynthetic pathway.

Transcriptional Control The initiation of gene transcription is a primary control point for most biosynthetic pathways. stuba.sk This process is typically managed by transcription factors—proteins that bind to specific promoter regions on the DNA to either activate or repress the transcription of downstream genes by RNA polymerase. For many secondary metabolites in microbes, the genes encoding the enzymes for a complete pathway are physically grouped together in the genome, forming a biosynthetic gene cluster (BGC). stuba.skresearchgate.net This arrangement allows for efficient co-regulation, where a single regulatory element can control the expression of the entire pathway. While the specific genes for this compound have not been identified, it is plausible that they are organized in a BGC, either in the ascidian genome or that of a symbiotic microorganism, which is often the true producer of such compounds in marine invertebrates. stuba.sknih.gov

Post-Transcriptional Control Following transcription, the resulting messenger RNA (mRNA) molecule can undergo further regulation before it is translated into a protein. This post-transcriptional control provides an additional layer of regulation. In eukaryotes, this can involve processes such as alternative splicing, where a single gene can produce different protein variants, and the regulation of mRNA stability and translation efficiency. mdpi.com RNA-binding proteins and small non-coding RNAs, such as microRNAs (miRNAs), can bind to mRNA molecules, influencing their lifespan in the cell or blocking their translation into proteins. mdpi.com These mechanisms allow the cell to fine-tune the quantity of biosynthetic enzymes produced from the available mRNA transcripts. Although these are recognized as crucial control mechanisms in all eukaryotes, their specific involvement in regulating the production of this compound in Aplidium species remains an area for future investigation.

Table 1: Potential Genetic Regulatory Mechanisms in this compound Biosynthesis

| Regulatory Level | Mechanism | Description | Potential Relevance to this compound |

|---|---|---|---|

| Transcriptional | Transcription Factors | Proteins that bind to DNA promoter regions to activate or repress gene expression. | Likely control the expression of key enzymes in the polyketide and terpenoid pathways required for this compound synthesis. |

| Transcriptional | Biosynthetic Gene Clusters (BGCs) | Physical grouping of genes for a single metabolic pathway, allowing for coordinated regulation. | The genes for this compound synthesis may be organized in a BGC within the ascidian or a microbial symbiont. stuba.sk |

| Post-Transcriptional | mRNA Stability | The lifespan of mRNA molecules is regulated, often by RNA-binding proteins or microRNAs, controlling the amount of protein translated. | Could fine-tune the levels of specific biosynthetic enzymes in response to cellular needs. mdpi.com |

| Post-Transcriptional | Translational Repression | Binding of proteins or miRNAs to mRNA can prevent its translation by ribosomes. | Offers a rapid method to halt the production of biosynthetic enzymes without needing to alter gene transcription. |

Environmental and Physiological Modulators of this compound Production

The production of secondary metabolites in marine organisms is rarely constitutive; instead, it is often a dynamic response to a range of internal (physiological) and external (environmental) stimuli. encyclopedia.pub These modulators influence the underlying genetic regulatory machinery, triggering the synthesis of compounds like this compound when they are most needed.

Environmental Modulators Biotic interactions are considered major drivers for the production of secondary metabolites in sessile marine invertebrates like ascidians. mdpi.com These organisms engage in chemical warfare to defend against predators, to compete for physical space on the seafloor (an antifouling function), and to protect against pathogenic microorganisms. mdpi.comnih.gov The presence of predatory sea stars or microbial threats in the ascidian's immediate environment would therefore be a likely trigger for the increased biosynthesis of defensive compounds, including this compound. Furthermore, the production of many natural products from marine invertebrates is often attributed to associated symbiotic microorganisms. mdpi.comnih.gov Environmental conditions that influence the health or composition of this microbial community could indirectly modulate the production of this compound. Abiotic factors such as water temperature, salinity, and nutrient availability are also known to have significant impacts on the secondary metabolism of marine organisms, although their specific effects on this compound synthesis have not been documented. nih.govmaxapress.comd-nb.info

Physiological Modulators Internal physiological cues within the ascidian also play a critical role in regulating biosynthesis. The production of chemical defenses can be linked to the organism's life cycle, with compounds being allocated to vulnerable stages, such as eggs or larvae, to protect them from predation and infection. mdpi.com Internal signaling molecules, such as hormones or signaling gases like nitric oxide, are involved in coordinating developmental processes and stress responses in ascidians and could be linked to the activation of defense pathways. mdpi.comresearchgate.net For example, studies on Aplidium species have shown that related meroterpenes, such as rossinones, are localized within the internal tissues of the colony but not the outer tunic, indicating a sophisticated level of physiological control over the deployment of chemical defenses. mdpi.com

Table 2: Potential Modulators of this compound Biosynthesis

| Modulator Type | Specific Factor | Potential Effect on this compound Production | Rationale |

|---|---|---|---|

| Environmental (Biotic) | Predation Pressure | Increase | Production of chemical deterrents is a primary defense strategy for soft-bodied ascidians. mdpi.commdpi.com |

| Environmental (Biotic) | Pathogenic Microbes | Increase | Secondary metabolites provide defense against infection as part of the innate immune system. nih.gov |

| Environmental (Biotic) | Competition for Space | Increase | Antifouling properties of metabolites prevent other organisms from settling on the ascidian's surface. nih.gov |

| Environmental (Biotic) | Symbiotic Community | Modulate | If biosynthesis is carried out by symbionts, changes in the host-symbiont relationship will alter production. stuba.sk |

| Environmental (Abiotic) | Temperature/Salinity | Modulate | General environmental stressors are known to influence secondary metabolism in marine organisms. d-nb.info |

| Physiological | Life Stage (e.g., larva, adult) | Modulate | Defensive compounds are often concentrated in the most vulnerable life stages. mdpi.com |

| Physiological | Internal Signaling (e.g., hormones) | Modulate | Internal signaling pathways coordinate the organism's response to stress and developmental needs. mdpi.comuib.no |

Mentioned Compounds

Molecular and Cellular Mechanisms of Methoxyconidiol Activity in Non Human Biological Systems

Antimitotic and Cell Cycle Disrupting Activities of Methoxyconidiol

This compound exhibits potent antimitotic activity by interfering with crucial processes of the cell cycle, leading to cell division arrest. researchgate.net

Analysis of M-Phase Progression and Cytokinesis Interference

Studies using sea urchin embryos (Sphaerechinus granularis and Paracentrotus lividus) have shown that this compound effectively inhibits the cleavage of fertilized eggs. nih.govresearchgate.net This inhibition is a direct consequence of the compound's ability to disrupt the progression of the M-phase and completely block cytokinesis, the process of cytoplasmic division. nih.govresearchgate.net Notably, this disruption occurs without any discernible effect on DNA replication, indicating a specific action on the mitotic stages of the cell cycle. nih.govresearchgate.net The interference with cytokinesis, the final step of cell division, prevents the formation of two separate daughter cells. nih.govkhanacademy.org

The antimitotic activity of this compound has been quantified in sea urchin eggs, demonstrating its potency. The IC₅₀ values, which represent the concentration required to inhibit 50% of cell division, were determined for both P. lividus and S. granularis eggs.

Table 1: IC₅₀ Values of this compound on Sea Urchin Egg Division

| Species | IC₅₀ (µM) |

|---|---|

| Paracentrotus lividus | 0.80 nih.gov |

| Sphaerechinus granularis | 4.30 nih.gov |

Elucidation of Microtubule Dynamics and Spindle Assembly Modulation

A key mechanism behind this compound's antimitotic effect is its severe disruption of the mitotic spindle formation. nih.govresearchgate.net The mitotic spindle, a complex structure composed of microtubules, is essential for the accurate segregation of chromosomes during mitosis. nih.govberkeley.edu this compound appears to affect microtubule dynamics, which are crucial for the proper assembly and function of the spindle. nih.govresearchgate.netmdpi.com By disturbing the establishment of a functional mitotic spindle, the compound leads to a cell cycle arrest during the metaphase/anaphase transition. researchgate.netnih.gov This disruption of microtubule-dependent processes highlights the compound's interference with fundamental cytoskeletal functions during cell division.

Investigation of Impact on Cell Cycle Regulatory Kinases and Protein Degradation Pathways

This compound's influence extends to the core regulatory machinery of the cell cycle. Research has shown that while the cell cycle regulatory kinase Cyclin B/CDK1 is activated in the presence of this compound, the subsequent degradation of Cyclin B is inhibited. nih.gov The Cyclin B/CDK1 complex, also known as Maturation Promoting Factor (MPF), is a key driver of entry into mitosis. wikipedia.orgplos.org The timely degradation of Cyclin B is essential for exiting mitosis and proceeding to the next phase of the cell cycle. elifesciences.org By preventing Cyclin B proteolysis, this compound traps the cell in an M-phase-like state, unable to complete mitosis. nih.gov This specific inhibition of a crucial protein degradation pathway underscores the targeted nature of this compound's antimitotic action.

This compound Interactions with Specific Cellular Targets (Non-Mammalian Models)

The precise molecular interactions of this compound that lead to its observed cellular effects are an area of ongoing investigation.

Identification of Molecular Binding Partners and Receptors

While the direct molecular binding partners and receptors for this compound have not been definitively identified in non-mammalian models, its profound and specific effects on microtubule dynamics and the Cyclin B degradation pathway strongly suggest the existence of specific cellular targets. nih.govresearchgate.net The disruption of the mitotic spindle assembly points towards a potential interaction with tubulin or microtubule-associated proteins (MAPs) that regulate microtubule stability and organization. nih.govnih.govnih.gov Further research is required to isolate and characterize these binding partners to fully elucidate the compound's mechanism of action at the molecular level.

Mechanisms of Enzyme Inhibition and Activation

The inhibition of Cyclin B proteolysis by this compound suggests an interaction with the enzymatic machinery responsible for protein degradation, specifically the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets Cyclin B for destruction. nih.govelifesciences.org This interaction could be a form of enzyme inhibition. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, by binding to the enzyme's active site or an allosteric site to prevent the substrate from binding or the reaction from proceeding. microbenotes.comresearchgate.net The specific nature of this compound's potential inhibitory effect on the APC/C or other related enzymes remains to be characterized. It is also conceivable that this compound could indirectly affect enzyme activity by modulating signaling pathways that regulate these enzymes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of the structure-activity relationship (SAR) of this compound provides crucial insights into the chemical features essential for its biological effects in non-human systems. By systematically modifying its structure and evaluating the biological potency of the resulting analogues, researchers can identify the key pharmacophores responsible for its activity.

Design and Synthesis of this compound Analogues with Targeted Modifications

Research into the SAR of this compound has primarily focused on the role of its phenolic hydroxyl groups. To investigate their importance, a series of analogues have been designed and synthesized where these functional groups are modified. A key strategy has been the methylation of the one or both phenolic hydroxyls to yield methoxylated derivatives. nih.govresearchgate.net

The synthetic approach to these analogues generally involves multi-step sequences starting from commercially available precursors like 1,4-hydroquinone or 4-methoxyphenol (B1676288) and citral. mdpi.com These syntheses allow for the creation of not only the natural products but also novel derivatives for biological evaluation. nih.govresearchgate.net

Correlation of Structural Diversity with Biological Potency (non-human assay systems)

The biological potency of this compound and its synthesized analogues has been evaluated in several non-human assay systems, most notably using sea urchin eggs and bacterial strains. nih.govresearchgate.netvliz.be These studies have revealed a strong correlation between the chemical structure of the compounds and their biological effects.

This compound has demonstrated significant antiproliferative activity against sea urchin eggs, inhibiting cell division at micromolar concentrations. vliz.be Specifically, it has an IC50 value of 0.80 µM for Paracentrotus lividus eggs and 4.30 µM for Sphaerechinus granularis eggs. vliz.be The mechanism underlying this activity is the disruption of mitotic spindle assembly, which leads to cell cycle arrest. vliz.be

In contrast, when the phenolic hydroxyl group of this compound is methylated, the resulting analogue shows a complete loss of antiproliferative activity in sea urchin egg assays. mdpi.comresearchgate.net This finding strongly suggests that the free phenolic hydroxyl group is a critical feature for the antimitotic activity of this compound in this biological system.

The antibacterial activity of this compound and its analogues has also been assessed. This compound itself was found to have no significant antibacterial effect against Escherichia coli and Micrococcus luteus. vliz.be Similarly, its natural analogues, epiconicol and didehydroconicol, showed only weak antibacterial activity. mdpi.com The methoxylated derivatives of these compounds were also largely inactive, indicating that this class of compounds, regardless of the modifications to the phenolic groups, does not possess potent antibacterial properties. nih.govresearchgate.netmdpi.com

The table below summarizes the antiproliferative activity of this compound and its analogue in sea urchin egg assays, highlighting the critical role of the phenolic hydroxyl group.

| Compound | Modification | Target Organism/Cell | Biological Effect | Potency (IC50) |

| This compound | - | Paracentrotus lividus | Antiproliferative | 0.80 µM vliz.be |

| This compound | - | Sphaerechinus granularis | Antiproliferative | 4.30 µM vliz.be |

| This compound Analogue | Methylation of phenolic hydroxyl | Sea urchin eggs | Total loss of activity mdpi.com | N/A |

Synthetic Methodologies and Chemoenzymatic Approaches to Methoxyconidiol

Strategies for Total Synthesis of Methoxyconidiol

Total synthesis provides an unambiguous route to a complex natural product from simple, readily available starting materials. titech.ac.jp For a molecule with multiple stereocenters like this compound, a successful total synthesis hinges on the strategic application of stereoselective reactions. inflibnet.ac.inethz.ch

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is systematically deconstructed into simpler, commercially available precursors. cas.orgresearchgate.net The first rapid synthesis of this compound and its stereoisomers, conitriol, was reported by Lopez, Witczak, and coworkers. google.com Their synthetic strategy was designed for flexibility, allowing access to various stereoisomers.

The retrosynthetic strategy for the this compound scaffold likely identified a key intermediate, a functionalized bicyclic system, which could be elaborated to the final tricyclic structure. The core idea would be to disconnect the molecule at strategic bonds that correspond to reliable and high-yielding chemical reactions. A plausible disconnection would be at the ether linkage of the tetrahydrofuran (B95107) ring and within the cyclohexene (B86901) ring, tracing the structure back to simpler acyclic or monocyclic precursors whose stereochemistry could be controlled more easily.

A central challenge in the synthesis of this compound is the precise control over its multiple stereocenters. The development and application of key stereoselective transformations are therefore paramount. inflibnet.ac.inuzh.ch Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over others. wikipedia.org

In the synthesis reported by Lopez et al., several stereoselective methods were likely employed to establish the desired relative and absolute stereochemistry. google.com The synthesis of a molecule with defined stereochemistry can be achieved through various means, including the use of chiral starting materials (from the "chiral pool"), chiral auxiliaries, or enantioselective catalysts. ethz.ch Given the goal of producing various stereoisomers, the synthesis likely involved a diastereoselective approach where the stereochemistry of one center directs the formation of subsequent centers. Key transformations may have included:

Diastereoselective Reductions: Ketone reductions using reagents like sodium borohydride (B1222165) or lithium aluminum hydride can be influenced by existing stereocenters, leading to the preferential formation of one alcohol diastereomer.

Substrate-Controlled Cyclizations: The formation of the heterocyclic rings could be designed to proceed under thermodynamic or kinetic control, where the conformation of an advanced intermediate dictates the stereochemical outcome of the cyclization. inflibnet.ac.in

Epoxidation and Ring-Opening: Stereocontrolled epoxidation of an alkene, followed by regioselective and stereospecific ring-opening, is a classic strategy for introducing vicinal stereocenters.

The successful execution of these types of transformations enabled the rapid and efficient construction of the this compound core and its related stereoisomers. google.com

Retrosynthetic Analysis of the this compound Scaffold

Semi-Synthesis and Chemical Derivatization of this compound from Natural Precursors

Semi-synthesis, also known as partial synthesis, is a strategy that utilizes a structurally complex natural product as a starting material for chemical modifications. wikipedia.orgnumberanalytics.com This approach is particularly valuable when the natural precursor is relatively abundant and can be converted into the desired target molecule or its analogues in a few high-yielding steps. wikipedia.orgresearchgate.net

For this compound, a meroterpene isolated from marine ascidians, a potential semi-synthetic strategy could involve using a more abundant, structurally related natural product. dntb.gov.uaresearchgate.net For instance, if a precursor like conidiol or a related compound lacking the methoxy (B1213986) group is more readily isolated, a targeted methylation reaction could provide a direct route to this compound. Chemical derivatization can also be employed to:

Confirm the structure of the natural product.

Improve physicochemical properties like solubility or stability.

Generate analogues for structure-activity relationship (SAR) studies. researchgate.net

Common derivatization reactions include esterification, etherification, oxidation, and reduction of functional groups present in the natural precursor. numberanalytics.com

Chemoenzymatic Synthesis and Biocatalytic Transformations in this compound Production

Chemoenzymatic synthesis integrates the strengths of chemical synthesis with the high selectivity of biological catalysts (enzymes). nih.govmdpi.com Enzymes can perform highly specific transformations, such as regioselective and stereoselective oxidations, reductions, or acylations, often under mild reaction conditions, which can simplify complex synthetic routes. mdpi.commdpi.com

While specific reports on the chemoenzymatic synthesis of this compound are not prominent, the strategy holds significant potential. For example, a key step in the synthesis could be the stereoselective reduction of a ketone or the resolution of a racemic intermediate, for which a wide variety of ketoreductases and lipases are available. nih.gov A chemoenzymatic approach to diterpenes of the cyclopiane family has been reported, demonstrating the feasibility of using engineered microbes and isolated enzymes for late-stage functionalization of complex skeletons. nih.gov This includes enzymatic hydroxylations at positions that are difficult to access through traditional chemical means. nih.gov Such a strategy could foreseeably be applied to the this compound scaffold to introduce hydroxyl groups with high selectivity or to produce precursors for further chemical elaboration.

Expedited Synthesis of this compound Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.orgnih.gov To perform SAR studies, a series of analogues, where specific parts of the molecule are systematically modified, must be synthesized. nih.govrsc.org An efficient and flexible synthetic route is crucial for rapidly accessing these analogues. otago.ac.nz

The synthesis developed by Lopez and coworkers, which allowed for the preparation of various stereoisomers of this compound, is a prime example of a platform for SAR studies. google.com By comparing the biological activities of these stereoisomers, researchers can determine the optimal stereochemical configuration for a desired effect.

Further SAR studies on the this compound scaffold would involve the synthesis of analogues with modifications at various positions, as outlined in the table below.

| Modification Site | Type of Modification | Purpose of Modification (SAR Probe) |

| Methoxy Group | Removal (to give Conidiol), replacement with other alkoxy or hydroxy groups. | To determine the importance of the methoxy group for activity and explore steric and electronic effects. |

| Hydroxyl Groups | Esterification, etherification, oxidation to ketone, inversion of stereochemistry. | To probe the role of hydrogen bonding and the spatial arrangement of these groups. |

| Aromatic Ring | Introduction or modification of substituents (e.g., halogens, alkyl groups). | To investigate the influence of electronic properties and hydrophobicity of the aromatic moiety. |

| Alicyclic Rings | Altering ring size, saturation level, or introducing substituents. | To assess the importance of the overall three-dimensional shape and rigidity of the scaffold. |

An expedited synthesis capable of producing such a library of compounds would be invaluable for optimizing the biological activity of this compound and identifying new lead compounds for drug development. nih.govrsc.org

Ecological and Environmental Significance of Methoxyconidiol

Methoxyconidiol in Marine Chemical Ecology

Isolated from marine organisms such as the ascidian Aplidium aff. densum, this compound plays a crucial role in the chemical ecology of its environment. researchgate.netnih.gov It functions as a defensive compound and influences the life cycles of other marine invertebrates.

Role as an Allelochemical in Inter-Species Interactions

This compound acts as an allelochemical, a chemical substance produced by a living organism that affects the growth, survival, or reproduction of other organisms. In the marine environment, it has been observed to mediate interactions between species. For instance, secondary metabolites from ascidians, including this compound, are believed to play a role in preventing overgrowth by competing organisms. dntb.gov.uaresearchgate.net Some studies suggest that these compounds may inhibit the settlement of other species, thereby providing a competitive advantage to the producing organism. researchgate.net

The production of such bioactive compounds by organisms like ascidians is a key component of their defense strategy in densely populated marine habitats. nih.gov This chemical defense can deter the encroachment of other sessile organisms, ensuring the ascidian's access to resources and space.

Defensive Mechanisms against Predators and Grazers

The production of noxious or unpalatable chemicals is a common defensive strategy in the natural world to deter predators. frontiersin.org this compound contributes to the chemical defense of ascidians against predation. researchgate.net Many marine invertebrates, which are often slow-moving or sessile, rely on such chemical deterrents to avoid being consumed. researchgate.netmdpi.com The presence of these compounds can make the organism less appealing to potential predators and grazers. mdpi.com

The defensive repertoire of some species can be quite complex, involving multiple chemical compounds targeted against different types of predators. nih.gov While direct evidence of this compound's specific effect on individual predator species is an area of ongoing research, the general role of secondary metabolites in ascidian defense is well-established. nih.govnih.gov

Effects on Larval Settlement and Reproduction in Marine Invertebrates

This compound has demonstrated significant effects on the early life stages of various marine invertebrates. researchgate.netresearchgate.netmdpi.com Research has shown that it can interfere with the reproductive processes of sea urchins, such as Sphaerechinus granularis and Paracentrotus lividus. researchgate.netnih.govresearchgate.net Specifically, it has been found to inhibit the cleavage of fertilized sea urchin eggs by disrupting the M-phase of the cell cycle and blocking cytokinesis without affecting DNA replication. researchgate.netnih.gov This antimitotic activity is likely due to its effect on microtubule dynamics. researchgate.netmdpi.com

Furthermore, this compound has been shown to be toxic to the nauplii of the barnacle Amphibalanus amphitrite, with a high level of mortality observed at low concentrations. researchgate.netresearchgate.net This suggests that the compound could also interfere with the chemical signaling involved in larval settlement. researchgate.netresearchgate.net Such effects on larval survival and development can have a profound impact on the population dynamics of affected species.

Table 1: Effects of this compound on Marine Invertebrates

| Species | Effect | IC50/LC50 | Reference |

|---|---|---|---|

| Sphaerechinus granularis (Sea Urchin) | Inhibition of egg division | 4.30 μM | vliz.be |

| Paracentrotus lividus (Sea Urchin) | Inhibition of egg division | 0.80 μM | vliz.be |

| Amphibalanus amphitrite (Barnacle) | Toxicity to nauplii | LC50 ≤ 1 μg/mL (3.6 μM) | researchgate.netresearchgate.net |

This compound in Terrestrial Ecological Interactions

Beyond the marine environment, this compound has also been identified as a metabolite produced by certain terrestrial fungi. In this context, it exhibits phytotoxic properties and may play a role in the complex relationships between fungi and plants.

Phytotoxic Effects of this compound from Fungal Sources on Plant Growth and Health

Fungal secondary metabolites, often referred to as mycotoxins, can have significant impacts on plant health, causing symptoms like growth inhibition, necrosis, and wilting. nih.govmdpi.com this compound has been found among the biologically active compounds in the culture filtrates of various fungal species isolated from the rhizosphere of apple orchards. researchgate.net While the specific phytotoxicity of this compound of fungal origin is yet to be fully elucidated, its presence alongside other known mycotoxins suggests a potential role in plant growth inhibition. researchgate.netresearchgate.net

Studies on fungal metabolites have shown that a synergistic interaction between co-occurring mycotoxins and other bioactive compounds can explain observed plant growth inhibition. researchgate.net The release of these compounds into the soil by fungi may represent an underestimated factor in plant health and disease. researchgate.net

Role in Host-Pathogen Dynamics

The production of phytotoxic compounds by fungi is a key element in host-pathogen interactions. nih.govmdpi.com These compounds can act as virulence factors, contributing to the pathogenicity of the fungus. imskolkata.org While the direct role of this compound in fungal pathogenicity is still under investigation, its presence in phytopathogenic fungi suggests it could be part of the chemical arsenal (B13267) used by these fungi to colonize and infect host plants. researchgate.netresearchgate.net

The complex interplay between plants and their associated fungi, including endophytic and pathogenic species, is mediated by a diverse array of secondary metabolites. frontiersin.org Understanding the role of specific compounds like this compound can provide insights into the mechanisms of fungal diseases and the co-evolution of plants and their microbial partners.

This compound in Microbial Chemical Ecology

The study of how organisms interact using chemistry, known as chemical ecology, reveals that compounds like this compound play a significant role in the marine environment. This compound is a type of secondary metabolite called a meroterpene, which are compounds produced by various marine organisms, including ascidians (sea squirts), and are not directly involved in their basic life functions like growth and reproduction. researchgate.netresearchgate.net Instead, these compounds are often involved in defense and communication.

Research into the chemical ecology of marine invertebrates is driven by the observation that many of these organisms must compete for limited resources such as food and space. griffith.edu.au This competition has led to the evolution of a diverse array of chemical compounds that can be used to deter predators, prevent other organisms from settling on them (a process called biofouling), and communicate. griffith.edu.aucolab.ws this compound, isolated from the ascidian Aplidium aff. densum, is one such compound that has been investigated for its biological activities. researchgate.netcolab.ws

While direct evidence of this compound's involvement in quorum sensing—a system of stimulus and response correlated to population density—is not extensively documented in the available literature, its established toxic effects on various cells suggest a role in competitive interactions. researchgate.net For example, this compound has been shown to have antimitotic activity, meaning it can inhibit cell division. researchgate.netarchive.orgechinobase.org This property could give the producing organism a competitive advantage by hindering the growth and reproduction of nearby competing organisms or the settlement of larvae. researchgate.netresearchgate.net

The production of such bioactive compounds is a key strategy for survival in densely populated marine habitats. The table below summarizes the described biological activities of this compound, which underpin its ecological role in mediating interactions between different species.

| Biological Activity of this compound | Observed Effect | Potential Ecological Implication |

| Antimitotic | Inhibits cell division (cleavage) in sea urchin embryos; disrupts the formation of the mitotic spindle. researchgate.netmdpi.commdpi.com | Hinders reproduction and larval settlement of competing invertebrates. |

| Toxicity | Toxic to bacterial and human cells. researchgate.netresearchgate.net | Provides a chemical defense against microbial colonization and predation. |

| Antifouling | Contributes to the surface defense of the producing ascidian. researchgate.netcolab.ws | Prevents the settlement of other marine organisms (biofouling), maintaining a clean surface for feeding and respiration. |

These findings highlight that the ecological significance of this compound lies in its ability to influence the survival and proliferation of other organisms in its immediate environment, thereby shaping the local microbial and invertebrate communities.

Environmental Fate and Biotransformation Pathways of this compound in Natural Ecosystems

The environmental fate of a natural compound like this compound—what happens to it in the environment—is a complex process involving its distribution, breakdown, and chemical transformation. While specific studies detailing the complete environmental fate and biotransformation pathways of this compound are not abundant, general principles of how similar organic compounds behave in marine ecosystems can be applied.

Biotransformation is the chemical modification of substances by living organisms. nih.gov In the marine environment, this is primarily carried out by microorganisms. The process typically occurs in phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the molecule, often making it more water-soluble. nih.govontosight.ai Phase II reactions then conjugate (attach) hydrophilic molecules to the substance, further increasing its solubility and facilitating its excretion from an organism. nih.gov

For a compound like this compound, which is a meroterpene with a hydroquinone (B1673460) group, several biotransformation reactions are plausible. mdpi.comresearchgate.net The hydroquinone moiety is susceptible to oxidation. uomus.edu.iq Additionally, the terpenoid portion of the molecule can undergo various oxidative transformations, such as hydroxylation (the addition of a hydroxyl group). uomus.edu.iq

The table below outlines the likely biotransformation pathways for this compound based on its chemical structure and general metabolic processes.

| Biotransformation Phase | Potential Reaction | Resulting Chemical Change |

| Phase I | Oxidation of the hydroquinone group | Formation of a quinone structure. |

| Hydroxylation of the terpene chain | Addition of hydroxyl (-OH) groups to the carbon skeleton. uomus.edu.iq | |

| O-dealkylation (if applicable to methoxy (B1213986) group) | Removal of the methyl group from the methoxy ether, forming a hydroxyl group. uomus.edu.iq | |

| Phase II | Glucuronidation | Addition of a glucuronic acid molecule to a hydroxyl group. nih.gov |

| Sulfation | Addition of a sulfate (B86663) group to a hydroxyl group. nih.gov |

The ultimate fate of this compound in the marine ecosystem is likely its degradation by microbial communities. Once released into the water column or sediments, bacteria and fungi would utilize it as a carbon source, breaking it down into simpler, non-toxic molecules. The rate of this degradation would depend on various environmental factors such as temperature, oxygen levels, and the specific microbial populations present.

While no data is currently available on the potential for bioaccumulation of this compound, the biotransformation processes described above generally serve to increase the water solubility of compounds, which would facilitate their excretion and reduce the likelihood of them accumulating in the tissues of other organisms. nih.gov However, the lack of specific studies on the environmental persistence and long-term effects of this compound means that its complete environmental impact remains an area for further research. washington.edu

Advanced Research Techniques in Methoxyconidiol Studies

Advanced Methodologies for Isolation and Purification of Methoxyconidiol from Complex Matrices

The isolation of this compound from natural sources, such as fungal or plant extracts, presents a significant challenge due to the compound's presence within a complex mixture of other metabolites. hilarispublisher.com To obtain high-purity this compound suitable for structural elucidation and bioactivity studies, researchers employ a variety of advanced separation and purification techniques. analyticachemie.in These methods are often used in combination to achieve the desired level of purity. hilarispublisher.com

A typical isolation strategy begins with solvent extraction , where organic solvents like ethanol, methanol, or ethyl acetate (B1210297) are used to extract a broad range of compounds from the biological matrix. hilarispublisher.com The choice of solvent is critical and is based on the polarity of this compound. Following initial extraction, liquid-liquid partitioning can be employed to separate compounds based on their differential solubility in immiscible solvents, providing a preliminary fractionation of the extract. hilarispublisher.com

Chromatographic techniques are the cornerstone of purification. jocpr.comColumn chromatography , using stationary phases like silica (B1680970) gel or Sephadex, is a fundamental preparative method for the initial separation of compounds based on their adsorption and elution characteristics. hilarispublisher.comhilarispublisher.com For higher resolution and more efficient purification, High-Performance Liquid Chromatography (HPLC) is indispensable. hilarispublisher.comjocpr.com HPLC systems, particularly in a preparative format, allow for the fine separation of closely related compounds, yielding highly pure fractions of this compound. hilarispublisher.com

Other advanced techniques that can be applied include:

Flash Chromatography : A rapid form of preparative column chromatography that uses pressure to increase the solvent flow rate, significantly reducing purification time. analyticachemie.in

Supercritical Fluid Chromatography (SFC) : This technique utilizes supercritical fluids, most commonly carbon dioxide, as the mobile phase. jocpr.com SFC is particularly advantageous for the purification of thermolabile and non-polar compounds, offering faster separations and reduced solvent consumption compared to traditional HPLC. jocpr.com

Solid-Phase Extraction (SPE) : SPE is a versatile chromatographic technique used for sample clean-up and concentration prior to further purification steps. hilarispublisher.com It effectively removes interfering substances from the extract, enriching the sample with the target compound.

The successful isolation of this compound relies on a customized and often multi-step approach that leverages the strengths of these various techniques to navigate the complexity of the natural extract. analyticachemie.in

Modern Spectroscopic and Chromatographic Techniques for Structural Confirmation and Quantification

Once a purified sample of this compound is obtained, its chemical structure must be unequivocally confirmed, and its quantity in various samples accurately measured. This is achieved through the application of a suite of modern spectroscopic and chromatographic methods. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the structural elucidation of organic molecules. hilarispublisher.com A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. hilarispublisher.com This data is essential for piecing together the complete and unambiguous structure of this compound.

Mass Spectrometry (MS) is another critical tool, used to determine the molecular weight and elemental composition of this compound with high accuracy. hilarispublisher.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the molecule, and the resulting mass-to-charge ratio is measured. hilarispublisher.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of the compound. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer additional structural clues.

For quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice. researchgate.net An HPLC system can separate this compound from other components in a sample, and a detector, such as a UV-Vis or a mass spectrometer, can measure its concentration. fiveable.me Developing a validated HPLC method is crucial for accurately determining the amount of this compound in crude extracts, purified samples, or biological fluids.

The following table summarizes the key techniques and their primary applications in the study of this compound:

| Technique | Application | Information Provided |

| ¹H and ¹³C NMR | Structural Elucidation | Information on the hydrogen and carbon environments in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Details on atom connectivity and spatial relationships. |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Precise molecular weight and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Fragmentation patterns that aid in structural determination. |

| HPLC-UV/Vis | Quantification & Purity Analysis | Separation and measurement of concentration based on UV absorbance. |

| LC-MS | Quantification & Structural Confirmation | Combines the separation power of HPLC with the detection and structural information of MS. nih.gov |

Omics Technologies in this compound Biosynthesis and Functional Genomics

Understanding how this compound is produced in nature involves delving into the genetic and molecular machinery of the source organism. "Omics" technologies provide a global view of the biological processes at play, offering powerful tools to uncover the biosynthetic pathway of this complex meroterpene. maxapress.commdpi.com The integration of different omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biosynthesis of natural products. uu.nlfrontlinegenomics.com

Transcriptomics and Proteomics for Gene and Enzyme Expression Analysis

The biosynthesis of a natural product like this compound is orchestrated by a specific set of genes that encode the necessary enzymes. Transcriptomics , the study of the complete set of RNA transcripts in a cell, can identify which genes are actively being expressed under conditions that favor this compound production. nih.gov By comparing the transcriptomes of the producing organism under different growth conditions (e.g., with and without the induction of this compound synthesis), researchers can pinpoint candidate genes involved in its biosynthesis. nih.gov Techniques like RNA-sequencing (RNA-Seq) provide a comprehensive and quantitative analysis of gene expression. mdpi.com

Proteomics , the large-scale study of proteins, complements transcriptomics by providing a direct look at the enzymes that are actually present and potentially active in the cell. It investigates the expression, function, and regulation of the entire set of proteins. nih.gov Mass spectrometry-based proteomics can identify and quantify the proteins present in a sample. By correlating the presence of specific enzymes with the production of this compound, researchers can identify the catalytic machinery responsible for its formation. nih.gov The integration of transcriptomic and proteomic data can provide strong evidence for the involvement of specific genes and enzymes in the biosynthetic pathway. medrxiv.orgbiorxiv.org

Metabolomics for Pathway Elucidation and Analog Discovery

Metabolomics is the systematic study of the complete set of small-molecule metabolites within a biological system. nih.gov In the context of this compound research, metabolomics serves two primary purposes: elucidating the biosynthetic pathway and discovering new, structurally related analogs. By analyzing the metabolic profile of the producing organism, researchers can identify potential precursors and intermediates in the this compound pathway. nih.gov This provides crucial clues about the step-by-step construction of the molecule. nih.gov

Furthermore, untargeted metabolomics approaches can reveal the presence of previously unknown compounds that are structurally similar to this compound. frontiersin.org These analogs may have unique biological activities and can provide further insights into the flexibility and promiscuity of the biosynthetic enzymes. Analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to metabolomic analyses. frontiersin.org

Computational Chemistry and Molecular Modeling in this compound Research

Computational approaches have become indispensable tools in modern natural product research, offering predictive power and a deeper understanding of biological processes at the molecular level. frontiersin.org

In Silico Prediction of Biosynthetic Pathways and Enzymes

In silico prediction of biosynthetic pathways involves using computational tools and algorithms to analyze the genome of the producing organism and identify potential gene clusters responsible for the synthesis of secondary metabolites like this compound. nih.gov These tools can predict the function of enzymes based on their sequence homology to known enzymes and can even propose a putative structure for the final product. nih.govnih.gov This bioinformatic analysis can significantly narrow down the number of candidate genes that need to be experimentally validated, saving considerable time and resources. mdpi.com By combining genomic data with biochemical principles, researchers can generate a hypothetical biosynthetic pathway for this compound, which can then be tested and refined through experimental studies. nih.gov Computational modeling can also be used to create structural models of the biosynthetic enzymes, providing insights into their catalytic mechanisms. nih.gov

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Computational methods, specifically molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the molecular mechanisms underlying the biological activities of this compound. dntb.gov.uanih.gov These techniques provide detailed, atomistic insights into how this compound interacts with its putative protein targets, complementing experimental findings.

Molecular docking studies predict the preferred orientation of this compound when bound to a target protein, as well as the binding affinity. This is crucial for understanding its inhibitory action. For instance, in studies of its antimitotic properties, molecular docking has been used to investigate the interaction between this compound and tubulin, the protein subunit of microtubules. dntb.gov.uamdpi.com The disruption of microtubule dynamics is a known mechanism for arresting cell division, and docking simulations can reveal the specific binding site and key residues involved in this interaction. mdpi.comnih.gov

Following docking, molecular dynamics simulations are employed to study the stability of the this compound-protein complex over time. dntb.gov.ua These simulations model the motion of every atom in the system, providing a dynamic view of the binding. This helps to validate the docking poses and to understand how the binding of this compound might induce conformational changes in the target protein, ultimately affecting its function. Such computational approaches are instrumental in predicting enzyme targets and their potential interactions, thereby guiding the design of further experimental studies. researcher.life

Table 1: Key Parameters in Molecular Docking Studies of this compound Analogues

| Parameter | Description | Relevance to this compound Research |

|---|---|---|

| Binding Energy (kcal/mol) | The calculated free energy of binding between the ligand (this compound) and the target protein. Lower values indicate stronger binding. | Used to rank potential binding poses and compare the affinity of this compound to different targets or to that of its analogues. researcher.life |

| Inhibitory Constant (Ki) | A calculated value derived from binding energy that represents the concentration of inhibitor required to produce half-maximum inhibition. | Provides a theoretical measure of the potency of this compound as an inhibitor for a specific protein target. |

| Interacting Residues | The specific amino acid residues within the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with this compound. | Identifies the key "hotspots" for interaction, which is crucial for understanding the mechanism of action and for designing more potent derivatives. researcher.life |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures, typically calculated during MD simulations. | Used to assess the stability of the this compound-protein complex over the course of a simulation. A low and stable RMSD suggests a stable binding mode. |

High-Throughput Screening Methodologies for this compound Activity Profiling (in non-human models)

High-throughput screening (HTS) methodologies are essential for rapidly evaluating the biological activities of compounds like this compound across a wide range of potential applications. nih.govresearchgate.net In non-human models, these screens facilitate the discovery of lead compounds by testing large libraries for specific biological effects. nih.gov For this compound, activity profiling has primarily utilized cell-based and organism-based assays rather than purely biochemical screens. nih.govresearchgate.net

One of the most significant screening models for this compound has been the sea urchin embryo assay. nih.govarchive.org This whole-organism screen is particularly valuable for identifying antimitotic agents. Fertilized sea urchin eggs undergo rapid and synchronous cell divisions, making it straightforward to observe disruptions in the cell cycle. nih.gov this compound was found to disturb mitotic spindle assembly, leading to cell cycle arrest. nih.govresearchgate.net The readout for such an assay is typically the observation of developmental stages and the calculation of the concentration at which 50% of the embryos show abnormal division (IC50).

In the context of antifouling research, this compound has been profiled using barnacle settlement assays. mdpi.com These screens expose barnacle larvae (cyprids) to various concentrations of the test compound to determine its ability to inhibit their settlement and metamorphosis. The results are often quantified as an EC50 value, the concentration that inhibits settlement by 50%. researcher.life

Antibacterial activity profiling represents another application of HTS for this compound. mdpi.comacs.org This is typically done using broth microdilution methods in multi-well plates, where various bacterial strains are incubated with serial dilutions of the compound. The primary endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. mdpi.com

Table 2: Examples of Non-Human Screening Assays Used for this compound

| Assay Type | Model Organism/System | Measured Endpoint | Research Application |

|---|---|---|---|

| Antimitotic Assay | Sea Urchin (Paracentrotus lividus) embryos | Inhibition of cell division (IC50) | Anticancer, Cell Biology Research nih.govnih.gov |

| Antifouling Assay | Barnacle (Amphibalanus amphitrite) larvae | Inhibition of larval settlement (EC50) | Development of environmentally friendly marine coatings mdpi.com |

| Antibacterial Assay | Bacteria (e.g., Micrococcus luteus, Escherichia coli) | Minimum Inhibitory Concentration (MIC) | Discovery of new antimicrobial agents nih.govmdpi.com |

These screening methods, while not always automated in the industrial sense, allow for the parallel processing of multiple concentrations and controls, fitting the broad definition of high-throughput methodologies. They have been instrumental in defining the primary biological activities of this compound in non-human systems.

Compound Name Table

| Compound Name |

|---|

| This compound |

| Cordiachromene A |

| Didehydroconicol |

| Epiconicol |

| Conidione |

| Brusatol |

| Renieramycin M |

| Isonitrosoacetanilide |

| Stypoldione |

| Conitriol |

| Verapliquinone A |

| Verapliquinone B |

| Panicein A |

| Pulchrol |

| Pulchral |

| Vinblastine |

| Doxorubicin |

| Deacetoxyyanuthone A |

| Marmycin A |

| 2-deoxylapachol |

| Vitamin K1 |

| Zyzzyanone A |

| Zyzzyanone B |

| Zyzzyanone C |

| Zyzzyanone D |

| Makaluvamine C |

| Makaluvamine E |

| Makaluvamine G |

| Makaluvamine H |

| Makaluvamine L |

| Damirone A |

| Damirone B |

| 3,7-dimethylguanine |

| 4-hydroxybenzoic acid |

| Plicatamide |

| Rubrolide F |

| 3'-bromorubrolide F |

| Rubrolide P |

| Rubrolide Q |

| Cadiolide C |

| Cadiolide D |

| Cadiolide E |

| Cadiolide F |

| Aplidinone A |

| Aplidinone B |

| Aplidinone C |

| Flexibilisquinone |

| Rossinone A |

| Nitrosporeunol E |

| Nitrosporeunol F |

| 2-farnesyl-5-methylhydroquinone |

Future Directions and Potential Non Clinical Applications of Methoxyconidiol

Biotechnological Applications of Methoxyconidiol in Agriculture and Aquaculture

The inherent biological properties of this compound make it a candidate for development into environmentally friendly solutions for common challenges in agriculture and aquaculture.

Development as Agricultural Biopesticides and Biocontrol Agents

This compound has been identified as a biologically active compound produced by various fungi, including those found in the rhizosphere, the soil region directly influenced by plant roots. imskolkata.orgresearchgate.net Some soil-borne fungi that produce this compound have been associated with plant growth inhibition, suggesting its potential as a natural phytotoxin. acs.orgresearchgate.net This phytotoxicity could be harnessed for the development of bioherbicides.

Furthermore, research has shown that some meroterpenes, the class of compounds to which this compound belongs, exhibit antimicrobial properties. mdpi.commdpi.com While this compound itself did not show significant antibacterial activity against Escherichia coli or Micrococcus luteus, its broader antimicrobial and antifungal potential against specific plant pathogens warrants further investigation. vliz.benih.gov The exploration of this compound and related compounds from fungal sources like Fusarium and Alternaria species could lead to the identification of novel biocontrol agents to manage crop diseases. imskolkata.orgresearchgate.net

Role in Antifouling Strategies

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wet surfaces, is a significant issue in marine industries. chalmers.se Natural compounds from marine organisms are a promising source of environmentally friendly antifouling agents. mdpi.comselektope.com this compound, originally isolated from the marine ascidian Aplidium aff. densum, has been investigated for its potential as an antifoulant. researchgate.netacs.orgresearchgate.net

Studies have evaluated the ability of this compound and related meroterpenes to inhibit the settlement of barnacle larvae and the growth of marine bacteria. mdpi.comresearchgate.net While some related compounds like cordiachromene A and epiconicol showed more potent activity in these assays, the investigation into this compound contributes to the understanding of structure-activity relationships for antifouling compounds. mdpi.comresearchgate.net Further research could optimize the structure of this compound to enhance its antifouling efficacy, providing a sustainable alternative to toxic, heavy-metal-based antifouling paints. mdpi.com

Exploration of Novel this compound Producer Organisms and Their Symbiotic Relationships

This compound is a meroterpene, a class of natural products with a mixed biosynthetic origin. researchgate.net While initially isolated from the marine ascidian Aplidium aff. densum, there is strong evidence to suggest that the true producers of this compound and many other marine natural products are symbiotic microorganisms. mdpi.commdpi.com

The compound has been found in various marine invertebrates, particularly ascidians of the genus Aplidium. mdpi.comvliz.be However, it is widely believed that these invertebrates acquire the compounds through their diet or from symbiotic microorganisms. mdpi.commdpi.com Fungi, in particular, are known producers of a vast array of meroterpenes. nih.gov Genera such as Aspergillus, Penicillium, and Trichoderma are dominant producers of terpenoids in the marine environment. nih.gov In fact, this compound has been identified as a metabolite of soil fungi, including Fusarium species. imskolkata.orgresearchgate.netresearchgate.net The isolation of this compound from both marine invertebrates and terrestrial fungi highlights the likelihood of a microbial origin for this compound. imskolkata.orgmdpi.com

The symbiotic relationships between the host organisms (like ascidians) and the microbial producers are complex and not fully understood. mdpi.com It is possible that the host provides a protected environment and nutrients, while the microorganism produces bioactive compounds that may offer a chemical defense against predators or pathogens. nih.gov Future research should focus on isolating and culturing these symbiotic microorganisms to confirm their role as the primary producers of this compound. nih.govarchive.org This would not only clarify the biosynthetic origins of the compound but also open up possibilities for large-scale production through fermentation, which is more sustainable and scalable than harvesting from the host organism. mdpi.com

Table 1: Known and Potential Producer Organisms of this compound

| Category | Organism | Environment | Reference |

| Marine Invertebrate (Host) | Aplidium aff. densum | Marine (Oman) | acs.org |